Cas no 906159-84-0 (N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylmethanesulfonamide)

N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylmethanesulfonamide 化学的及び物理的性質
名前と識別子
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- N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]methanesulfonamide
- N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylmethanesulfonamide
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- インチ: 1S/C16H20N2O2S2/c1-22(19,20)17-11-15(16-7-4-10-21-16)18-9-8-13-5-2-3-6-14(13)12-18/h2-7,10,15,17H,8-9,11-12H2,1H3
- InChIKey: AOJSMJBQYVBPEI-UHFFFAOYSA-N
- ほほえんだ: CS(NCC(N1CCC2=C(C1)C=CC=C2)C1SC=CC=1)(=O)=O
N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylmethanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2662-0064-10mg |
N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide |
906159-84-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2662-0064-4mg |
N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide |
906159-84-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2662-0064-5μmol |
N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide |
906159-84-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2662-0064-2μmol |
N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide |
906159-84-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2662-0064-1mg |
N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide |
906159-84-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2662-0064-10μmol |
N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide |
906159-84-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2662-0064-2mg |
N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide |
906159-84-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2662-0064-5mg |
N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide |
906159-84-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2662-0064-3mg |
N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide |
906159-84-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylmethanesulfonamide 関連文献
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylmethanesulfonamideに関する追加情報
Introduction to N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylmethanesulfonamide (CAS No. 906159-84-0)
N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylmethanesulfonamide is a sophisticated organic compound characterized by its intricate molecular structure and potential biological activities. This compound, identified by the CAS number 906159-84-0, has garnered significant attention in the field of pharmaceutical research due to its structural motifs that are reminiscent of bioactive molecules. The presence of both 1,2,3,4-tetrahydroisoquinoline and thiophene moieties in its molecular framework suggests a rich chemical space for interaction with biological targets.
The compound's structure combines a methanesulfonamide functional group with a versatile ethyl chain that bridges the two aromatic systems. This arrangement not only enhances the compound's solubility in polar solvents but also provides multiple sites for potential modifications and derivatization. Such structural features are often exploited in drug design to optimize pharmacokinetic properties and target specificity.
In recent years, there has been a surge in interest regarding heterocyclic compounds that incorporate both tetrahydroisoquinoline and thiophene rings. These structural motifs are not only prevalent in natural products but also exhibit a wide range of biological activities. For instance, derivatives of tetrahydroisoquinoline have been implicated in various neurological disorders due to their ability to modulate neurotransmitter systems. Similarly, thiophene-based compounds are known for their antimicrobial and anti-inflammatory properties.
The synthesis of N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylmethanesulfonamide involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the tetrahydroisoquinoline scaffold typically begins with the condensation of phenethylamine derivatives, followed by cyclization and reduction steps. The subsequent attachment of the thiophene ring is achieved through cross-coupling reactions such as Suzuki or Stille couplings. Finally, the methanesulfonamide group is introduced via nucleophilic substitution or amidation reactions.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of the tetrahydroisoquinoline and thiophene moieties creates a unique pharmacophore that can interact with multiple biological targets. For example, studies have shown that tetrahydroisoquinoline derivatives can inhibit enzymes involved in cancer progression by modulating signaling pathways such as MAPK and PI3K/Akt. On the other hand, thiophene compounds have demonstrated efficacy against bacterial infections by interfering with bacterial cell wall synthesis.
Recent research has also highlighted the importance of computational methods in designing and optimizing molecules like N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylmethanesulfonamide. Molecular docking studies have been employed to predict binding affinities and identify potential binding sites on target proteins. These computational approaches not only accelerate the drug discovery process but also provide valuable insights into the structural requirements for optimal biological activity.
The pharmacological profile of this compound is still under investigation, but preliminary studies suggest that it may exhibit properties relevant to neurological disorders and inflammation. The tetrahydroisoquinoline moiety is particularly interesting due to its similarity to natural alkaloids that have been used in traditional medicine for centuries. By leveraging these natural products as inspiration, researchers aim to develop novel therapeutic agents with improved efficacy and reduced side effects.
In conclusion, N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylmethanesulfonamide (CAS No. 906159-84-0) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for developing new drugs targeting various diseases. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in shaping the future of drug discovery and development.
906159-84-0 (N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylmethanesulfonamide) 関連製品
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